5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used to study the interactions of halogenated benzamides with biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide apart is its combination of halogen atoms and the pyrimidine-piperidine moiety. This unique structure can confer specific chemical and biological properties that are not present in simpler halogenated benzamides .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClFN4O/c18-12-1-2-15(19)14(7-12)16(25)21-8-11-3-5-24(6-4-11)17-22-9-13(20)10-23-17/h1-2,7,9-11H,3-6,8H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMXFUNIRMQSTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.